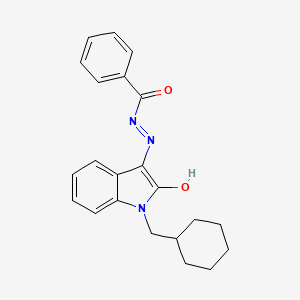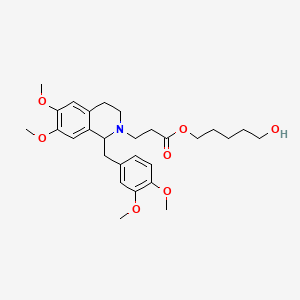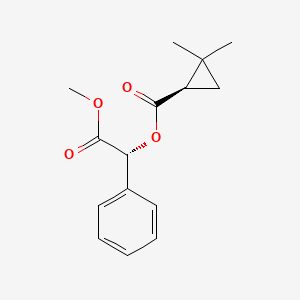
(R)-(R)-2-Methoxy-2-oxo-1-phenylethyl 2,2-dimethylcyclopropanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-®-2-Methoxy-2-oxo-1-phenylethyl 2,2-dimethylcyclopropanecarboxylate is a complex organic compound with a unique structure that includes a cyclopropane ring and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-®-2-Methoxy-2-oxo-1-phenylethyl 2,2-dimethylcyclopropanecarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a phenylacetic acid derivative with a cyclopropane carboxylic acid derivative under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction temperature is maintained between 0°C and 50°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to isolate the desired compound.
化学反应分析
Types of Reactions
®-®-2-Methoxy-2-oxo-1-phenylethyl 2,2-dimethylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
®-®-2-Methoxy-2-oxo-1-phenylethyl 2,2-dimethylcyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of ®-®-2-Methoxy-2-oxo-1-phenylethyl 2,2-dimethylcyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, altering its activity and affecting metabolic pathways.
相似化合物的比较
Similar Compounds
2-Methoxy-2-oxo-1-phenylethyl 2,2-dimethylcyclopropanecarboxylate: Lacks the ®-® configuration, leading to different stereochemistry and potentially different biological activity.
2-Methoxy-2-oxo-1-phenylethyl cyclopropanecarboxylate: Lacks the dimethyl substitution on the cyclopropane ring, which may affect its reactivity and stability.
Uniqueness
®-®-2-Methoxy-2-oxo-1-phenylethyl 2,2-dimethylcyclopropanecarboxylate is unique due to its specific stereochemistry and the presence of both a methoxy group and a dimethyl-substituted cyclopropane ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C15H18O4 |
|---|---|
分子量 |
262.30 g/mol |
IUPAC 名称 |
[(1R)-2-methoxy-2-oxo-1-phenylethyl] (1R)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C15H18O4/c1-15(2)9-11(15)13(16)19-12(14(17)18-3)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3/t11-,12+/m0/s1 |
InChI 键 |
BRCRFYLVITWOAJ-NWDGAFQWSA-N |
手性 SMILES |
CC1(C[C@H]1C(=O)O[C@H](C2=CC=CC=C2)C(=O)OC)C |
规范 SMILES |
CC1(CC1C(=O)OC(C2=CC=CC=C2)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13850393.png)
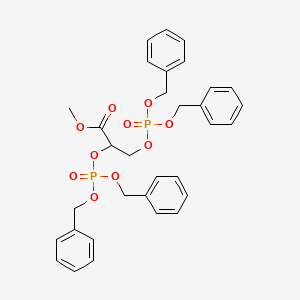
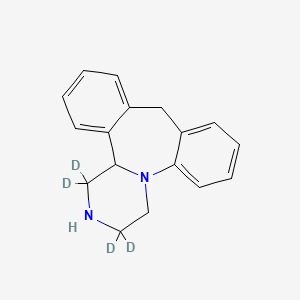
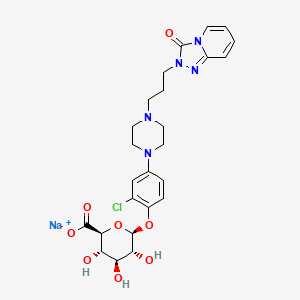

![4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B13850422.png)
![(3S)-3-[6-[4-[2-[1-[4-[(3R,4S)-7-hydroxy-3-phenyl-3,4-dihydro-2H-chromen-4-yl]phenyl]piperidin-4-yl]ethyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13850423.png)
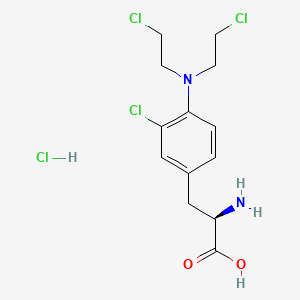
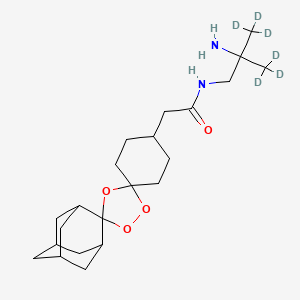

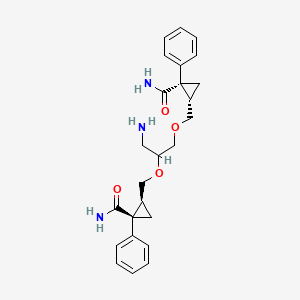
![1,6,10-Trimethyl-5-oxoindazolo[2,3-a]quinazoline-3,8-dicarbonitrile](/img/structure/B13850454.png)
